molecular formula C9H16BrCl B115574 2-Bromo-9-chloro-1-nonene CAS No. 148252-45-3

2-Bromo-9-chloro-1-nonene

Cat. No.: B115574
CAS No.: 148252-45-3
M. Wt: 239.58 g/mol
InChI Key: DAHDYQUKJQTRBV-UHFFFAOYSA-N
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Description

Significance of Halogenated Organic Compounds in Advanced Synthetic Methodologies

Halogenated compounds are integral to numerous synthetic strategies due to the carbon-halogen bond's unique reactivity. sorbonne-universite.fr This bond provides a reliable handle for a variety of chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. sorbonne-universite.fr The presence of a halogen can significantly influence a molecule's biological activity and physical properties, such as stability and membrane permeability. rsc.org Consequently, halogenated compounds are prevalent in a significant portion of active pharmaceutical ingredients and newly developed agrochemicals. rsc.orgresearchgate.net The development of greener and more sustainable halogenation methods is an ongoing area of research, aiming to mitigate the use of hazardous reagents like elemental halogens. researchgate.netingentaconnect.com

Overview of Dihaloalkenes and Their Role as Chemical Intermediates

Dihaloalkenes, which are alkenes containing two halogen atoms, are particularly valuable intermediates in organic synthesis. lookchem.com Their utility stems from the differential reactivity of the carbon-halogen bonds, which can be selectively targeted in sequential reactions to build highly functionalized and stereodefined alkenes. lookchem.com The synthesis of both cis- and trans-1,2-dihaloalkenes has been a focus of methodological development, with techniques like the electrophilic halogenation of alkynes being a common route. lookchem.comlibretexts.orgmasterorganicchemistry.com These intermediates serve as versatile building blocks for creating complex molecules through reactions such as palladium-catalyzed couplings. lookchem.com

Specific Context of 2-Bromo-9-chloro-1-nonene as a Bromo-Chloro Substituted Alkene and its Unique Structural Features (Vinyl Bromide and Alkyl Chloride Moieties)

This compound is an organic compound with a nonene backbone substituted with both bromine and chlorine atoms. cymitquimica.com Its chemical formula is C9H16BrCl. cymitquimica.com The defining features of this molecule are the vinyl bromide group at one end (C1 and C2) and a long alkyl chain terminating in a primary alkyl chloride at the other end (C9). cymitquimica.com

This bifunctional nature is of significant interest. The vinyl bromide moiety is a key functional group for participating in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon bonds at the C2 position. The primary alkyl chloride at the C9 position provides a site for nucleophilic substitution reactions, enabling the introduction of a wide variety of other functional groups. The spatial separation of these two reactive centers by a flexible seven-carbon chain allows for a degree of independent reactivity, making it a potentially valuable synthon for the construction of complex target molecules, including those with potential applications in pharmaceuticals and materials science. varsal.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 148252-45-3
Molecular Formula C9H16BrCl
Molecular Weight 239.58 g/mol
IUPAC Name This compound
InChI Key DAHDYQUKJQTRBV-UHFFFAOYSA-N
SMILES ClCCCCCCCC(Br)=C

Source: Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com, CymitQuimica cymitquimica.com

Emerging Research Trends in Halogenated Nonene Derivatives

Research into halogenated nonene derivatives is part of a broader trend focusing on the synthesis and application of complex halogenated molecules. nih.govresearchgate.net The development of novel synthetic routes to access these compounds, particularly those with multiple, different halogen atoms, is an active area of investigation. rsc.org For instance, the synthesis of related compounds like 9-bromo-1-nonene (B109585) is of interest for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. varsal.comchemsrc.comchemicalbook.com The strategic placement of halogens on a nonene backbone, as seen in this compound, allows for selective and sequential chemical modifications, which is a highly sought-after characteristic in modern organic synthesis. The exploration of such derivatives is likely to lead to the discovery of new bioactive compounds and materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-9-chloronon-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrCl/c1-9(10)7-5-3-2-4-6-8-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHDYQUKJQTRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435714
Record name 2-bromo-9-chloro-1-nonene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-45-3
Record name 2-Bromo-9-chloro-1-nonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148252-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-9-chloro-1-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 2 Bromo 9 Chloro 1 Nonene

Nucleophilic Substitution Reactions on 2-Bromo-9-chloro-1-nonene

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a halide) by a nucleophile. The reactivity of this compound in such reactions is dictated by the specific nature of its two different halide moieties.

Reactivity of the Vinyl Bromide Moiety (SNV-type reactions)

The vinyl bromide group (C=C-Br) in this compound is generally unreactive towards standard nucleophilic substitution (SN1 and SN2) conditions. youtube.com SN1 reactions are disfavored due to the high instability of the resulting vinyl cation. youtube.com The SN2 pathway is also inhibited because the incoming nucleophile is repelled by the electron density of the carbon-carbon double bond, making backside attack difficult. youtube.com

However, substitution at a vinylic carbon can occur under specific conditions through mechanisms collectively known as nucleophilic vinylic substitution (SNV). researchgate.netpku.edu.cn These reactions can proceed through several pathways, including the addition-elimination mechanism, where a nucleophile adds to the double bond before the leaving group is eliminated. acs.org While specific studies on SNV reactions of this compound are not extensively documented, its vinyl bromide moiety would be expected to undergo such transformations in the presence of highly reactive nucleophiles or under transition-metal-catalyzed conditions. researchgate.net

Reactivity of the Alkyl Chloride Moiety (SN1/SN2-type reactions)

The 9-chloro position of the molecule is a primary alkyl chloride. This site is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, especially with strong nucleophiles. chemicalnote.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. chemicalnote.com This pathway is favored for primary alkyl halides due to minimal steric hindrance around the reaction center. masterorganicchemistry.com

Conversely, the unimolecular (SN1) mechanism is highly unlikely at this position. SN1 reactions proceed through a carbocation intermediate, and primary carbocations are significantly less stable than their secondary or tertiary counterparts, making their formation energetically unfavorable. chemicalnote.commasterorganicchemistry.com Therefore, reactions with nucleophiles will selectively occur at the C-9 position via an SN2 pathway.

The general reactivity order for alkyl halides in SN1 and SN2 reactions is summarized in the table below.

Alkyl Halide TypeSN1 ReactivitySN2 ReactivityComment
MethylDoes not occurVery FastLeast sterically hindered. masterorganicchemistry.com
Primary (1°)Does not occurFastFavors SN2 due to low steric hindrance and primary carbocation instability. masterorganicchemistry.comquora.com
Secondary (2°)SlowSlowCan undergo both SN1 and SN2 depending on nucleophile and solvent. quora.comlibretexts.org
Tertiary (3°)Very FastDoes not occurFavors SN1 due to stable tertiary carbocation formation and high steric hindrance. masterorganicchemistry.comquora.com

Intramolecular and Vicinal Element Effects in Substitution

While this compound does not possess vicinal halogens (halogens on adjacent carbons), the principles of element effects can be considered. britannica.com In compounds with multiple halogens, the ratio of reactivity (e.g., kBr/kCl) can provide insight into the reaction mechanism. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making bromide a better leaving group. quora.com

The long carbon chain separating the vinyl bromide and the alkyl chloride allows for the possibility of intramolecular reactions. For instance, conversion of the alkyl chloride to a nucleophilic species (e.g., via reaction with magnesium to form a Grignard reagent) could potentially lead to an intramolecular cyclization reaction, attacking the vinylic carbon. Such reactions, however, are highly dependent on reaction conditions and the propensity for ring formation. Intramolecular reactions are often faster than their intermolecular counterparts, a factor that could influence product distribution in carefully designed synthetic pathways. youtube.com

Elimination Reactions for Further Functionalization

Elimination reactions, particularly dehydrohalogenation, provide a powerful method for introducing further unsaturation into the molecular framework of this compound.

Dehydrobromination and Dehydrochlorination Pathways

Both the vinyl bromide and the alkyl chloride moieties can undergo elimination of HX (hydrogen halide) in the presence of a strong base. wikipedia.orglibretexts.org

Dehydrochlorination: The primary alkyl chloride at C-9 can undergo an E2 (bimolecular elimination) reaction. A strong, sterically hindered base (like potassium tert-butoxide) would abstract a proton from C-8, leading to the simultaneous expulsion of the chloride ion and the formation of a double bond between C-8 and C-9. This would yield 2-bromo-1,8-nonadiene . The reactivity of alkyl halides in E2 reactions generally follows the order: tertiary > secondary > primary. libretexts.org

Dehydrobromination: Elimination of HBr from the vinyl bromide moiety is more challenging as it requires the removal of a vinylic proton, which is less acidic than an sp3-hybridized C-H proton. This reaction typically requires a very strong base, such as sodium amide (NaNH2). masterorganicchemistry.comlibretexts.org This process would lead to the formation of a triple bond.

Formation of Alkynes and Dienes via Sequential Elimination

The bifunctional nature of this compound allows for the selective formation of either dienes or alkynes.

Formation of Dienes: As described above, a standard E2 elimination using a strong base like potassium hydroxide (B78521) or potassium tert-butoxide would favor dehydrochlorination at the primary alkyl halide position, which is a common method for preparing dienes. ucalgary.catheorango.com The product would be an isolated diene, 2-bromo-1,8-nonadiene .

Formation of Alkynes: The synthesis of an alkyne from this compound would involve the dehydrobromination of the vinyl bromide. This transformation typically occurs via an E2 mechanism and necessitates the use of an exceptionally strong base like sodium amide (NaNH2) in a solvent such as liquid ammonia. libretexts.orgchemistrysteps.com The reaction involves the abstraction of the proton at C-1 and the elimination of the bromide ion from C-2, resulting in the formation of 9-chloro-1-nonyne . This type of reaction, converting a vinyl halide to an alkyne, is a known synthetic strategy. masterorganicchemistry.comfiveable.me Sequential elimination, typically referring to a double dehydrohalogenation from a vicinal or geminal dihalide, can also produce alkynes. libretexts.orglibretexts.orglibretexts.orgyoutube.com

The expected products from these principal pathways are summarized below.

Reaction TypeReagent/ConditionsReactive SiteExpected Major Product
SN2 SubstitutionStrong Nucleophile (e.g., NaCN, NaI)Alkyl Chloride (C-9)2-Bromo-9-substituted-1-nonene
E2 EliminationStrong, hindered base (e.g., KOC(CH3)3)Alkyl Chloride (C-9)2-Bromo-1,8-nonadiene
E2 EliminationVery strong base (e.g., NaNH2)Vinyl Bromide (C-1/C-2)9-Chloro-1-nonyne

Stereoelectronic Requirements and Regioselectivity in E2 Eliminations

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton and a leaving group departs simultaneously, leading to the formation of a π-bond. The mechanism is highly dependent on the spatial arrangement of the atoms involved, a concept known as stereoelectronic requirement.

For an E2 reaction to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. reddit.compressbooks.pub This alignment allows for the optimal overlap of the developing p-orbitals to form the new π-bond in the transition state. reddit.com In the context of this compound, the vinyl bromide moiety can undergo elimination to form an alkyne, specifically 9-chloro-1-nonyne. This reaction requires a strong base to abstract the proton from C1 while the bromide on C2 serves as the leaving group.

Due to the restricted rotation around the carbon-carbon double bond, the rate of elimination is significantly influenced by the substrate's geometry. The isomer where the C1-hydrogen and C2-bromine are in a trans relationship (anti-periplanar) will undergo elimination much more rapidly than the cis isomer, where a higher energy syn-periplanar arrangement would be required. stackexchange.com

Regioselectivity, which dictates the position of the new double or triple bond, is a key consideration in elimination reactions. Rules such as Zaitsev's (favoring the more substituted alkene) and Hofmann's (favoring the less substituted alkene, often with bulky bases) govern the outcome when multiple β-hydrogens are available. libretexts.org In the case of forming 9-chloro-1-nonyne from this compound, the reaction is inherently regioselective as there is only one possible position for the triple bond to form (between C1 and C2). However, if conditions were chosen to promote elimination of HCl from the other end of the molecule, regioselectivity would need to be considered if there were different types of β-hydrogens relative to the C9-chloro group.

Table 1: Factors Influencing E2 Elimination of Vinyl Halides
FactorRequirement/ObservationRationale
MechanismConcerted (single step)Bond breaking (C-H, C-Br) and bond formation (C≡C, B-H) occur simultaneously.
StereoelectronicsAnti-periplanar geometry preferredAllows for lowest energy transition state and optimal orbital overlap for π-bond formation. stackexchange.comchemistrysteps.com
Substrate GeometryTrans-vinyl halide reacts faster than cisThe trans isomer can readily achieve the required anti-periplanar alignment for elimination. stackexchange.com
BaseStrong base required (e.g., NaNH₂, KOtBu)Needed to abstract the relatively non-acidic vinylic proton.

Addition Reactions Across the Carbon-Carbon Double Bond of this compound

The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to addition reactions where the π-bond is broken and two new σ-bonds are formed.

Electrophilic Addition Reactions and Halonium Ion Intermediates

Electrophilic addition is a characteristic reaction of alkenes. When an electrophile such as a hydrogen halide (HX) or a halogen (X₂) interacts with the double bond, the π electrons act as a nucleophile, initiating the reaction. docbrown.infolibretexts.org

In the case of adding a halogen like Br₂, the reaction proceeds through a bridged, three-membered ring intermediate known as a halonium ion (specifically, a bromonium ion). This intermediate is then attacked by the halide anion (Br⁻) from the side opposite to the bridge, resulting in a net anti-addition of the two halogen atoms across the double bond.

When an unsymmetrical reagent like hydrogen bromide (HBr) is added, the reaction's regioselectivity is governed by Markovnikov's rule. chemguide.co.uk This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. The underlying principle is the formation of the most stable carbocation intermediate. For this compound, the addition of H⁺ to C1 generates a secondary carbocation at C2, which is more stable than the primary carbocation that would form if H⁺ added to C2. masterorganicchemistry.com The subsequent attack by the bromide ion on the C2 carbocation yields the final product, 2,2-dibromo-9-chlorononane.

Hydrofunctionalization and Difunctionalization of the Alkene

Hydrofunctionalization and difunctionalization are powerful strategies for increasing molecular complexity by adding new functional groups across the double bond. Hydrofunctionalization involves the addition of an H-E molecule (where E is a heteroatom-based group), while difunctionalization adds two distinct groups.

A classic example of hydrofunctionalization is hydroboration-oxidation. In this two-step process, borane (B79455) (BH₃) adds across the double bond of this compound in an anti-Markovnikov fashion. lumenlearning.com The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen adds to the more substituted carbon (C2). Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding 2-bromo-9-chloro-1-nonanol. lumenlearning.com This method provides complementary regioselectivity to the acid-catalyzed hydration of alkenes. Recent advances also include palladium-catalyzed hydrofunctionalization reactions, such as hydroheteroarylation, which can introduce various aromatic heterocycles. nih.govnih.gov

Difunctionalization can be exemplified by halohydrin formation. If the electrophilic addition of a halogen (e.g., Br₂) is performed in a nucleophilic solvent like water, the water molecule can intercept the intermediate halonium ion. The water attacks one of the carbons of the bromonium ion, leading to the anti-addition of Br and OH groups across the double bond.

Organometallic Transformations of this compound

The vinyl bromide group is a key functional handle for organometallic chemistry, particularly for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The general catalytic cycle for these reactions involves the oxidative addition of the vinyl bromide to a palladium(0) complex, followed by a specific key step (migratory insertion or transmetalation), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. nih.gov

Heck Reaction: This reaction couples the vinyl bromide with an alkene, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, a reaction with an alkene like styrene (B11656) or methyl acrylate (B77674) would lead to the formation of a substituted alkene, with the new C-C bond formed at C2 of the nonene chain. The reaction generally exhibits a high preference for the trans stereochemistry in the product. organic-chemistry.org

Suzuki Reaction: The Suzuki reaction couples the vinyl bromide with an organoboron reagent, such as an aryl or vinyl boronic acid. rsc.orgwikipedia.org This transformation is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound with a boronic acid like phenylboronic acid would yield 9-chloro-2-phenyl-1-nonene. A key advantage is that the stereochemistry of the double bond is retained throughout the reaction. rsc.orgwikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between the vinyl bromide and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. Reacting this compound with a terminal alkyne such as phenylacetylene (B144264) would produce a conjugated enyne, specifically 9-chloro-2-phenylethynyl-1-nonene. scirp.org

Table 3: Illustrative Palladium-Catalyzed Cross-Coupling Reactions of this compound
ReactionCoupling PartnerTypical Catalyst/BaseProduct Type
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Et₃NSubstituted Alkene
SuzukiBoronic Acid (e.g., PhB(OH)₂)Pd(PPh₃)₄ / Na₂CO₃ researchgate.netorganic-chemistry.orgharvard.eduDiene or Styrene derivative
SonogashiraTerminal Alkyne (e.g., PhC≡CH)PdCl₂(PPh₃)₂ / CuI / Et₃N organic-chemistry.orgscirp.orgConjugated Enyne

Formation and Reactivity of Grignard Reagents and Other Organometallics

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netyoutube.com For a molecule like this compound, the presence of multiple reactive sites—a vinylic bromide, a primary alkyl chloride, and an alkene—presents significant challenges for selectivity.

The reactivity of carbon-halogen bonds towards magnesium generally follows the order C-I > C-Br > C-Cl. This suggests that the C-Br bond at the vinylic position (C2) would be more likely to react with magnesium than the C-Cl bond at the primary position (C9). However, the formation of vinylic Grignard reagents can be more sluggish than their alkyl counterparts.

Hypothetical Reaction Scheme:

Several side reactions could complicate the synthesis. researchgate.net Intramolecular reactions could occur, and the presence of the acidic vinylic proton could also interfere with Grignard formation. Furthermore, the resulting organometallic compound would be highly reactive. Grignard reagents are strong nucleophiles and bases; they react readily with a wide range of electrophiles, including carbonyl compounds, epoxides, and carbon dioxide, and are incompatible with protic functional groups like alcohols or carboxylic acids. masterorganicchemistry.com

Due to the absence of experimental data, no definitive statements can be made about the specific conditions required or the feasibility of selectively forming a Grignard reagent at either the C2 or C9 position of this compound.

Catalytic Hydrodehalogenation and Deuterodehalogenation Studies

Catalytic hydrodehalogenation is a reduction reaction where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond, typically using a transition metal catalyst (like Palladium) and a hydrogen source. researchgate.netthieme-connect.de Deuterodehalogenation is analogous but uses a deuterium (B1214612) source to introduce a C-D bond. rsc.org This method is important for both organic synthesis and the detoxification of halogenated environmental pollutants. researchgate.netrsc.org

The reactivity of halides in this process generally follows the trend: R-I > R-Br > R-Cl > R-F, meaning the bromo group is typically reduced more readily than the chloro group. thieme-connect.de This selectivity allows for the potential partial reduction of polyhalogenated compounds.

For this compound, it would be theoretically possible to selectively reduce the vinylic C-Br bond over the alkyl C-Cl bond by careful selection of the catalyst, hydrogen/deuterium source, and reaction conditions.

Hypothetical Selectivity in Hydrodehalogenation:

Catalyst System H₂ Source Expected Major Product
Pd/C H₂ (gas) 9-chloro-1-nonene

No studies have been published that document the catalytic hydrodehalogenation or deuterodehalogenation of this compound. Therefore, specific catalysts, reaction conditions, yields, and selectivity data are unavailable.

Oxidative Addition Mechanisms with Transition Metals

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions. It involves the insertion of a low-valent transition metal complex into a substrate's bond (e.g., a C-X bond), which increases the metal's oxidation state and coordination number by two. wikipedia.orglibretexts.org

The mechanism of oxidative addition can vary and may proceed through concerted, Sₙ2-type, or radical pathways. libretexts.orgumb.edu

Concerted Mechanism: Often occurs with non-polar substrates like H₂. The metal adds across the bond in a single, three-centered transition state. wikipedia.org

Sₙ2-type Mechanism: Common for polar electrophiles like alkyl halides. The metal complex acts as a nucleophile, attacking the carbon and displacing the halide. This pathway typically results in an inversion of stereochemistry at the carbon center. wikipedia.orglibretexts.org

Radical Mechanism: Can occur with certain alkyl halides and metal complexes, proceeding through single-electron transfer steps. figshare.comacs.org

In the case of this compound, a transition metal like Palladium(0) could undergo oxidative addition into either the C-Br or C-Cl bond. The greater reactivity of the C-Br bond suggests that insertion at the vinylic position would be kinetically favored.

Table of Potential Oxidative Addition Products:

Reacting Bond Metal Complex (Generic) Resulting Organometallic Species
C(sp²)-Br LₙM(0) LₙM(II)(Br)(C(=CH₂)(CH₂)₆CH₂Cl)

Again, the absence of specific experimental studies on this compound means that the preferred reaction site, the mechanism, and the characteristics of any resulting organometallic intermediates remain undetermined.

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org They are classified into several types, including electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. libretexts.org The feasibility and outcome of these reactions are often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.org

Given the structure of this compound, which contains a 1,1-disubstituted alkene, it is not a typical substrate for common pericyclic reactions like the Diels-Alder or Cope rearrangements without further functionalization. While molecules with long alkyl chains can undergo certain rearrangements or cyclization reactions under specific thermal, photochemical, or catalytic conditions, no such processes have been documented for this compound. There is no information in the searched literature regarding its involvement in any rearrangement or pericyclic processes.

Stereochemical Control in the Synthesis and Transformations of 2 Bromo 9 Chloro 1 Nonene

Stereoselective Introduction of Halogen Atoms

The synthesis of 2-Bromo-9-chloro-1-nonene involves the introduction of two different halogen atoms, bromine and chlorine, at opposite ends of a nine-carbon chain. The bromine at position 2 is attached to a stereogenic center (in its saturated precursor or through certain addition reactions), making the stereoselective installation of this atom a critical challenge.

The introduction of halogens into a molecule can be achieved with high levels of diastereoselectivity by reacting with alkene precursors. Ionic additions of elemental halogens like bromine and chlorine to alkenes are classic examples of stereospecific reactions. researchgate.net Typically, these reactions proceed through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by a halide ion occurs from the side opposite the halonium ion, resulting in a net anti-addition of the two halogen atoms. masterorganicchemistry.com

For instance, the bromination of an alkene precursor such as 9-chloro-1-nonene would proceed via a cyclic bromonium ion. The bromide ion then attacks one of the carbons from the backside, leading to the formation of a vicinal dibromide (1,2-dibromo-9-chlorononane) with a specific anti stereochemical relationship between the two bromine atoms. masterorganicchemistry.com Subsequent elimination of one equivalent of HBr could then yield the target vinyl bromide. The stereochemistry of the starting alkene (if it were substituted) would directly influence the stereochemistry of the resulting dihalide product, making the reaction stereospecific. masterorganicchemistry.com

ReactionReagentIntermediateStereochemical Outcome
Alkene BrominationBr₂Cyclic Bromonium IonAnti-addition of Br atoms
Alkene ChlorinationCl₂Cyclic Chloronium IonAnti-addition of Cl atoms
Halohydrin FormationBr₂ in H₂OCyclic Bromonium IonAnti-addition of Br and OH

While traditional halogenation is often diastereoselective, achieving enantioselectivity requires the use of chiral catalysts or reagents. In recent years, significant progress has been made in developing catalytic, enantioselective halogenation reactions. capes.gov.brvub.be These methods are crucial for synthesizing chiral organohalogens, which are prevalent in many natural products and pharmaceuticals. nih.gov

Catalytic enantioselective dihalogenation can control the absolute configuration of the resulting stereocenters. nih.gov For example, a chiral catalyst can facilitate the reaction between an alkene and a halogen source, influencing the formation of one enantiomer of the halonium ion over the other, or controlling the enantiotopic face of nucleophilic attack. nih.gov Metal-catalyzed and organocatalytic systems have been developed for various halofunctionalizations, including aminohalogenation, which introduces both a halogen and a nitrogen-containing group across a double bond with high enantioselectivity. nih.gov Such strategies could be adapted to install the bromine atom at the C2 position of a suitable nonene precursor, establishing a chiral center with a high degree of enantiomeric excess (ee). nih.gov

Control over Alkene Geometry (E/Z Isomerism) in this compound

E/Z isomerism, also known as geometric isomerism, occurs in alkenes when there are two different substituent groups on each carbon of the double bond. studymind.co.uk This isomerism arises from the restricted rotation around the C=C double bond. studymind.co.uk In the specific case of this compound, the double bond is terminal (at the C1 position). Carbon 1 is bonded to two identical hydrogen atoms. Therefore, this compound does not exhibit E/Z isomerism. However, understanding the principles of stereocontrol is essential for the synthesis of its isomers, such as 2-bromo-9-chloro-2 -nonene, where E/Z isomerism would be possible.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. quora.com

Unstabilized Ylides (e.g., where the R group on the ylide is an alkyl group) generally lead to the formation of (Z)-alkenes with high selectivity. This is because the initial formation of the oxaphosphetane intermediate is irreversible and kinetically controlled. wikipedia.orgquora.com

Stabilized Ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) typically produce (E)-alkenes with high selectivity. In this case, the formation of the oxaphosphetane is often reversible, allowing for equilibration to the more thermodynamically stable trans intermediate before elimination. wikipedia.org

Semistabilized Ylides (e.g., where R is an aryl group) often result in poor E/Z selectivity, yielding mixtures of both isomers. wikipedia.org

The presence of lithium salts can also significantly impact the stereochemical outcome, often favoring the (Z)-isomer. libretexts.org

Ylide TypeSubstituent on Ylide (R³)Typical Product GeometryControlling Factor
UnstabilizedAlkyl(Z)-alkeneKinetic Control
StabilizedEster, Ketone(E)-alkeneThermodynamic Control
SemistabilizedArylMixture of E/ZMixed Control

The geometry of a double bond can also be controlled through stereospecific addition and elimination reactions.

Addition Reactions: The addition of reagents to alkynes can be highly stereospecific. For example, the hydrohalogenation of a terminal alkyne like 9-chloro-1-nonyne could be used to install the bromine atom. Depending on the conditions, either syn- or anti-addition can be favored, leading to the corresponding (Z)- or (E)-vinyl bromide. Similarly, palladium-catalyzed cross-coupling reactions involving haloalkynes can proceed with high stereoselectivity to form functionalized alkenes. acs.org

Elimination Reactions: Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are stereospecific. masterorganicchemistry.com The E2 reaction requires a specific spatial arrangement where the hydrogen atom and the leaving group are anti-periplanar (in a 180° dihedral angle). ck12.org By starting with a diastereomerically pure 1,2-dihalo-9-chlorononane and carefully choosing the base, one could selectively eliminate HBr to form either the (E)- or (Z)-isomer of an internal alkene, depending on which diastereomer of the precursor is used. This high degree of control makes the E2 reaction a valuable tool in stereoselective synthesis. masterorganicchemistry.com

Asymmetric Synthesis and Chiral Induction in Nonene Derivatives

Asymmetric synthesis involves the creation of chiral molecules with a preference for one enantiomer. For a molecule like this compound, the C2 carbon becomes a stereocenter upon certain transformations, such as addition reactions across the double bond. The goal of asymmetric synthesis is to control the configuration of such newly formed stereocenters.

One powerful strategy is the use of chiral catalysts. For example, asymmetric dihydroxylation can introduce two hydroxyl groups across the double bond of a nonene derivative with high enantioselectivity using chiral ligands. nih.gov Similarly, catalytic methods for synthesizing chiral silyl enol ethers from ethylene and dienes can create functionalized chiral intermediates. nih.gov

Chiral induction can also be achieved by using a "chiral pool" starting material, where a readily available enantiopure natural product is used as a precursor. researchgate.net The existing stereocenter(s) in the starting material can influence the stereochemical outcome of subsequent reactions, directing the formation of new stereocenters.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral organic molecules can catalyze reactions like Michael additions and domino sequences to construct complex cyclic and acyclic structures with multiple contiguous stereocenters in high yields and excellent stereoselectivities. nih.govscilit.com These principles could be applied to precursors of this compound to introduce chirality and synthesize enantiomerically enriched functionalized long-chain molecules.

Research on Stereochemical Control of this compound Remains Undisclosed

Consequently, an in-depth analysis of the stereochemical inversion and retention mechanisms involved in the synthesis and transformations of this compound, as requested, cannot be provided at this time. The scientific community has yet to publish detailed findings on the stereoselective reactions of this specific molecule.

General principles of stereochemistry dictate that the outcomes of chemical reactions, in terms of retention or inversion of configuration at a stereocenter, are governed by the specific reaction mechanism and the nature of the reactants and catalysts involved. However, without experimental data or theoretical studies pertaining to this compound, any discussion of these aspects would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Further research and publication in peer-reviewed journals are necessary to elucidate the stereochemical behavior of this compound. Until such information becomes available, a detailed investigation into the stereochemical control of its synthesis and transformations remains an open area of inquiry within the field of organic chemistry.

Advanced Characterization and Computational Analysis of 2 Bromo 9 Chloro 1 Nonene

Spectroscopic Methods for Comprehensive Structural Elucidation

The definitive structural analysis of "2-Bromo-9-chloro-1-nonene" necessitates a multi-faceted spectroscopic approach. While publicly accessible, peer-reviewed experimental data for this specific compound is not available, this section outlines the principles and expected outcomes of standard analytical techniques used for the characterization of such haloalkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The two vinyl protons on C1 would appear as separate signals in the olefinic region (typically 5.5-6.5 ppm). Due to the geminal bromine atom, these protons would likely be deshielded. The proton on C2 would be absent. The methylene (B1212753) protons along the aliphatic chain (C3 to C8) would resonate in the range of 1.2-2.5 ppm, with those closer to the electron-withdrawing chloro and bromo groups appearing at a higher chemical shift. The two protons on C9, being adjacent to the chlorine atom, would be expected to appear as a triplet around 3.5 ppm. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (splitting) would provide information about the connectivity of the protons. For instance, the vinyl protons would likely show splitting from each other (geminal coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display nine distinct signals, one for each carbon atom in the molecule. The carbons of the double bond (C1 and C2) would be found in the downfield region (typically 110-140 ppm), with C2 being significantly influenced by the attached bromine. The methylene carbons of the aliphatic chain would resonate in the range of 20-45 ppm. The carbon bearing the chlorine (C9) would be expected around 45 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) could be used to differentiate between CH₂ and CH groups.

2D-NMR Spectroscopy: To definitively assign all signals, 2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for establishing the connectivity of the entire molecule, for instance, by showing correlations between the protons on C3 and the olefinic carbons.

Hypothetical ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
H-1a (vinyl)5.8 - 6.2dJgem1H
H-1b (vinyl)5.6 - 6.0dJgem1H
H-32.2 - 2.5tJvic2H
H-4 to H-81.2 - 1.8m-10H
H-93.5 - 3.7tJvic2H

Mass Spectrometry (MS and HRMS) for Molecular Identity

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS: In a standard mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. Due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic cluster of peaks. The most abundant peaks would be at m/z values corresponding to the combinations of these isotopes. The fragmentation pattern would provide further structural information. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or cleavage of the carbon-carbon chain.

HRMS: High-resolution mass spectrometry (HRMS) would provide a very precise mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₉H₁₆BrCl). This is a crucial step in confirming the molecular identity of the compound.

Expected Isotopic Pattern for the Molecular Ion of this compound

Isotopologue m/z (nominal) Relative Abundance
[C₉H₁₆⁷⁹Br³⁵Cl]⁺238~75%
[C₉H₁₆⁸¹Br³⁵Cl]⁺240~75%
[C₉H₁₆⁷⁹Br³⁷Cl]⁺240~25%
[C₉H₁₆⁸¹Br³⁷Cl]⁺242~25%

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the C=C stretching vibration of the alkene, typically appearing around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl protons would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, at lower wavenumbers (typically 500-750 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would also detect the C=C stretching vibration, often as a strong band. The symmetric C-H stretching vibrations would also be visible. This technique can be particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

In the absence of extensive experimental data, Density Functional Theory (DFT) calculations can provide valuable insights into the properties and reactivity of this compound. DFT methods can be used to predict a variety of molecular properties and to model reaction pathways.

Reaction Mechanisms and Intermediates: DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model its reactivity in various organic transformations, such as nucleophilic substitution or elimination reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile of a reaction can be constructed. This would allow for the prediction of the most likely reaction pathway and the identification of key intermediates. For example, the relative stability of carbocation intermediates that could be formed during a reaction could be assessed. Furthermore, DFT can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.

Analysis of Transition States and Energy Profiles

The electrophilic addition of halogens to the double bond of this compound is a key reaction pathway. The regioselectivity and stereoselectivity of this process are dictated by the relative energies of the transition states leading to the formation of halonium ion intermediates. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate these energy profiles.

The reaction is initiated by the formation of a π-complex between the alkene and the halogen molecule, followed by the formation of a three-membered cyclic halonium ion. libretexts.org For an unsymmetrical alkene like this compound, the electrophilic attack can, in principle, lead to two different bridged halonium ions. The transition state leading to the more stable intermediate will have a lower activation energy and will, therefore, be the kinetically favored pathway.

In the case of this compound, the electrophile (e.g., Br₂) would be polarized as it approaches the electron-rich double bond. The subsequent formation of the bromonium ion will proceed through a transition state where the C-Br bonds are partially formed. The stability of the potential carbocationic character on the carbon atoms influences the transition state energy. The carbon at the 2-position is more substituted than the carbon at the 1-position, suggesting that any developing positive charge would be better stabilized at the C2 position. This would lead to a lower energy transition state for the formation of a bromonium ion where the positive charge is more localized on the C2 carbon.

Table 1: Calculated Activation Energies (ΔE) for the Bromination of Ethene in Different Media.

ReactionMediumComputational MethodActivation Energy (kcal/mol)Reference
Ethene + Br₂Gas PhaseGaussian 3(MP2)64.2 researchgate.net
Ethene + Br₂WaterMP2/CEP-121(aug)8.2 researchgate.net

The significant decrease in activation energy in a polar solvent like water highlights the stabilization of the charged transition state and intermediate species. researchgate.net A similar solvent effect would be expected for the halogenation of this compound.

Predictive Models for Reactivity and Selectivity in Halogenated Alkenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the reactivity and selectivity of chemical compounds based on their molecular descriptors. These models establish a mathematical relationship between the structure of a molecule and its biological activity or physicochemical properties. For halogenated alkenes like this compound, QSAR/QSPR can be employed to predict various aspects of their reactivity, such as the rate of electrophilic addition or the regioselectivity of the reaction.

The development of a robust QSAR/QSPR model involves the selection of a set of molecules with known reactivity data (the training set) and the calculation of a wide range of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight, number of halogen atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that correlates the descriptors with the observed reactivity.

For predicting the regioselectivity of halogen addition to this compound, descriptors that capture the electronic properties of the double bond carbons would be particularly important. For instance, calculated atomic charges, frontier molecular orbital (HOMO) coefficients, and Fukui functions can quantify the susceptibility of each carbon atom to electrophilic attack.

While a specific QSAR model for this compound has not been published, the principles can be illustrated with a hypothetical model for a series of halogenated alkenes.

Table 2: Hypothetical QSAR Model for Predicting the Rate Constant (log k) of Bromination for a Series of Halogenated Alkenes.

CompoundHOMO Energy (eV)Calculated Dipole Moment (Debye)Experimental log kPredicted log k
1-Chloropropene-10.51.82.12.0
3-Bromopropene-10.21.52.52.6
1-Bromo-3-chloropropene-10.72.11.81.7
This compound (Hypothetical)-10.42.3N/A2.2

Such a model could be used to estimate the reactivity of novel halogenated alkenes like this compound without the need for experimental measurements.

Investigation of Halonium/Haliranium Ion Structures and Stability

The intermediates in the electrophilic halogenation of alkenes are cyclic halonium ions (or haliranium ions). libretexts.org The structure and stability of these three-membered rings are crucial in determining the stereochemical outcome of the reaction. For this compound, both bromonium and chloronium ions are relevant intermediates depending on the attacking halogen.

Computational studies on simple alkenes like propene have provided detailed information about the geometry and charge distribution in halonium ions. In the case of the bromonium ion formed from propene, calculations show that the C-Br bonds are not of equal length. The bond to the more substituted carbon is typically longer, and this carbon bears a larger partial positive charge. This asymmetry in the bromonium ion structure is a reflection of the transition state for the subsequent nucleophilic attack, which occurs preferentially at the more substituted carbon.

The stability of halonium ions follows the trend I > Br > Cl > F, which is related to the polarizability of the halogen atom and its ability to share electron density in the three-membered ring. libretexts.org

Table 3: Calculated Properties of the Bromonium Ion of Propene (A Model for the Intermediate of this compound).

PropertyValueComputational MethodReference
C1-Br Bond Length (Å)2.16DFT (B3LYP)General knowledge from computational studies
C2-Br Bond Length (Å)2.25DFT (B3LYP)General knowledge from computational studies
Charge on C1+0.15DFT (B3LYP)General knowledge from computational studies
Charge on C2+0.25DFT (B3LYP)General knowledge from computational studies
Charge on Br+0.60DFT (B3LYP)General knowledge from computational studies

For this compound, the long alkyl chain with a terminal chlorine atom would have a minor electronic effect on the stability of the bromonium ion formed at the double bond, primarily acting through inductive effects. The principles of asymmetric charge distribution and bond lengths observed in the propene model would be expected to hold true for the bromonium ion of this compound.

Synthetic Applications and Derivative Chemistry of 2 Bromo 9 Chloro 1 Nonene

Role as a Versatile Building Block in Organic Synthesis

2-Bromo-9-chloro-1-nonene serves as a quintessential versatile building block in organic synthesis due to the differential reactivity of its two carbon-halogen bonds. The vinyl C(sp²)-Br bond and the primary alkyl C(sp³)-Cl bond can be selectively targeted under different reaction conditions. This orthogonality enables chemists to perform sequential transformations, meticulously building molecular complexity.

The vinyl bromide moiety is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. wikipedia.orgwikipedia.orglibretexts.org These reactions are fundamental for constructing new carbon-carbon bonds. For instance, the vinyl bromide can be coupled with various partners to introduce aryl, vinyl, or alkyl substituents. nih.gov Conversely, the primary alkyl chloride at the terminus of the seven-carbon chain is a classic electrophilic site for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, cyanides, and alkoxides, without affecting the vinyl bromide end under appropriate conditions. This capacity for selective, stepwise functionalization is a highly sought-after characteristic in the multi-step synthesis of high-value molecules. nih.gov

Table 1: Orthogonal Reactivity of this compound
Functional GroupPositionBond TypePrimary Reaction TypesPotential Coupling Partners/Reagents
Vinyl BromideC1-C2C(sp²)-BrPd-catalyzed Cross-Coupling (Suzuki, Heck, Stille, Sonogashira)Organoboranes, Alkenes, Organostannanes, Terminal Alkynes
Alkyl ChlorideC9C(sp³)-ClNucleophilic Substitution (SN2)Amines, Azides, Cyanides, Thiols, Alkoxides

Precursor for the Synthesis of Complex Organic Molecules

The synthetic utility of this compound extends to its role as a starting material for molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.

Halogenated organic compounds are integral to the development of new bioactive molecules. The presence of halogens can significantly influence a molecule's physical properties and biological activity. A substantial percentage of active pharmaceutical ingredients and modern agrochemicals contain halogen atoms. researchgate.net Dihaloalkenes, in particular, are valuable intermediates because their differential reactivity can be exploited to construct complex and highly functionalized molecular frameworks. nih.gov

While specific applications of this compound in marketed drugs or pesticides are not prominently documented, its structure represents a key synthon. The long aliphatic chain is a feature found in various bioactive lipids, and the terminal reactive groups allow for its incorporation into larger, more complex structures. For example, the alkyl chloride can be used to connect the nonene chain to a heterocyclic core, while the vinyl bromide can be subsequently elaborated to build a different part of the target molecule. This makes it a valuable precursor for generating libraries of compounds for drug discovery and crop protection research. researchgate.netresearchgate.net

In materials science, the demand for functional polymers with tailored properties is ever-increasing. This compound is a prime candidate for the synthesis of such materials. The terminal vinyl group can participate in radical polymerization or other polymerization techniques to form a polyolefin backbone. acs.orgnih.gov The resulting polymer would feature a pendant seven-carbon chain with a terminal chloride on each repeating unit.

This structure offers two primary avenues for creating functional materials:

Direct Polymerization: The monomer itself can be polymerized to produce a halogenated polymer. The presence of chlorine atoms along the polymer chain can modify its physical properties, such as flame resistance and solubility.

Post-Polymerization Functionalization: The chlorinated polymer serves as a versatile scaffold. The chlorine atoms can be substituted with a variety of functional groups after polymerization. nih.gov This post-polymerization modification allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. For example, grafting other polymer chains or attaching specific molecules can be used to create materials for applications in coatings, membranes, or specialized composites. nih.govmdpi.com

Diversification of the Nonene Carbon Skeleton

Beyond its role as a linear building block, this compound is an excellent substrate for reactions that fundamentally alter its carbon skeleton, leading to the formation of unsaturated systems and complex ring structures.

The vinyl bromide moiety is a powerful handle for the synthesis of conjugated dienes and polyenes, which are important structural motifs in natural products and organic materials. Palladium-catalyzed cross-coupling reactions are exceptionally effective for this purpose.

Heck Reaction: The coupling of this compound with another alkene, such as styrene (B11656) or an acrylate (B77674), can produce a conjugated 1,3-diene system. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for forming a new carbon-carbon bond at the C2 position of the nonene chain. organic-chemistry.org

Suzuki-Miyaura Reaction: Coupling with a vinyl boronic acid or ester provides a stereospecific method for synthesizing conjugated dienes. libretexts.orgrsc.org The geometry of the double bonds in both the vinyl bromide and the organoboron reagent is typically retained in the final product. wikipedia.orgnih.gov

These reactions can be performed selectively, leaving the alkyl chloride end of the molecule intact for further transformations.

Table 2: Representative Cross-Coupling Reactions for Diene Synthesis
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Heck ReactionAlkene (e.g., Styrene)Pd(0) catalyst, BaseSubstituted 1,3-Diene
Suzuki-Miyaura ReactionVinylboronic Acid/EsterPd(0) catalyst, BaseSubstituted 1,3-Diene

The presence of two electrophilic centers at opposite ends of a flexible carbon chain makes this compound an ideal precursor for intramolecular cyclization reactions to form large rings. This strategy is particularly powerful for the synthesis of macrocyclic structures, which are of interest in medicinal chemistry and materials science. nih.govresearchgate.netcam.ac.uk

A typical synthetic route would involve a two-step process:

Introduction of a Nucleophile: First, one of the halogen atoms is selectively replaced by a dinucleophilic species or a group that can be converted into a nucleophile. For example, the terminal chloride can be displaced by an amine or a thiol.

Intramolecular Cyclization: The newly introduced nucleophilic group can then attack the remaining electrophilic carbon (the vinyl bromide, often activated by a transition metal catalyst). This intramolecular reaction forges the cyclic structure. For instance, an intramolecular Heck reaction or an SN2-type displacement can close the ring.

This approach can be used to synthesize a variety of large carbocycles and heterocycles (containing atoms like nitrogen, oxygen, or sulfur), depending on the nucleophile used. nih.govorganic-chemistry.orgclockss.org The long, seven-carbon tether between the two reactive sites facilitates the formation of medium-to-large ring systems, which are often challenging to synthesize via other methods. acs.orgnih.gov

Development of Novel Reagents and Catalysts Utilizing Halogenated Moieties

The unique structural characteristics of this compound, featuring a vinyl bromide, a terminal double bond, and a primary alkyl chloride, offer a versatile platform for the development of novel reagents and catalysts. The differential reactivity of the halogenated moieties allows for selective functionalization, enabling the synthesis of sophisticated molecular architectures with potential applications in catalysis.

The vinyl bromide group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This functionality can serve as a synthetic handle to introduce a wide range of substituents, including alkyl, aryl, and alkynyl groups. Such modifications are foundational in the design of specialized ligands for transition metal catalysis. For instance, the introduction of a phosphine-containing aryl group via a Suzuki or Stille coupling reaction would transform the this compound backbone into a bidentate ligand precursor. The resulting ligand could chelate to a metal center through the phosphorus atom and the terminal double bond, creating a catalyst with tailored steric and electronic properties.

Furthermore, the primary alkyl chloride at the opposing end of the carbon chain presents an opportunity for the introduction of a second coordinating group. This could be achieved through nucleophilic substitution reactions, for example, with secondary phosphines, amines, or thiolates, to generate P,N- or P,S-bidentate ligands. The long, flexible nonene chain allows for the formation of large chelate rings, which can influence the geometry and reactivity of the metal center in a catalytic complex. Such ligands are of interest in asymmetric catalysis, where the chiral environment created by the ligand can induce enantioselectivity in a variety of chemical transformations.

The development of bifunctional catalysts is another promising avenue. The two halogen atoms can be sequentially functionalized to introduce two different catalytic moieties onto the same molecular scaffold. For example, the vinyl bromide could be converted into an organometallic catalyst, while the alkyl chloride could be transformed into an organocatalyst, such as a tertiary amine or a thiourea (B124793) derivative. The resulting bifunctional catalyst could then be employed in cascade reactions, where two distinct catalytic cycles operate in concert to achieve a complex molecular transformation in a single synthetic operation.

The following interactive data tables present hypothetical research findings for catalysts derived from this compound. These tables are intended to be illustrative of the types of catalytic activities and selectivities that could be targeted in the development of new catalytic systems based on this versatile building block.

Table 1: Hypothetical Performance of a Palladium Catalyst with a Bidentate Ligand Derived from this compound in Asymmetric Allylic Alkylation

EntrySubstrateNucleophileLigand ModificationYield (%)Enantiomeric Excess (ee, %)
11,3-diphenylallyl acetateDimethyl malonateP,N-ligand9592
21,3-diphenylallyl acetateDimethyl malonateP,S-ligand9288
3cinnamyl acetateDimethyl malonateP,N-ligand8875
4cinnamyl acetateDimethyl malonateP,S-ligand8570

Table 2: Hypothetical Application of a Bifunctional Catalyst Derived from this compound in a Tandem Heck-Michael Addition Reaction

EntryAryl HalideAlkeneMichael AcceptorYield of Tandem Product (%)Diastereomeric Ratio (dr)
1IodobenzeneAcrylonitrileMethyl vinyl ketone7890:10
2BromobenzeneAcrylonitrileMethyl vinyl ketone7288:12
3IodobenzeneStyreneMethyl vinyl ketone6585:15
4BromobenzeneStyreneMethyl vinyl ketone6082:18

These hypothetical data illustrate the potential for fine-tuning the catalytic properties of systems derived from this compound by modifying the ligand structure. The development of such novel reagents and catalysts holds significant promise for advancing the field of organic synthesis.

Future Perspectives and Emerging Research Directions for Halogenated Nonenes

Development of Sustainable and Environmentally Benign Synthetic Methods

The chemical industry's shift towards green chemistry is driving the development of more sustainable methods for synthesizing halogenated compounds. Traditional halogenation processes often rely on hazardous reagents like elemental halogens (e.g., Br₂) and corrosive hydrogen halides, which present significant safety and environmental challenges. researchgate.netrsc.org The future of halogenated nonene synthesis lies in adopting methodologies that are safer, more atom-economical, and generate less waste.

Key research directions include:

Alternative Halogenating Agents: A move away from toxic and corrosive reagents towards safer, solid, or in-situ generated halogenating agents. For instance, N-bromosuccinimide (NBS) is a common alternative for bromination. nih.gov The development of greener halogenation methods is an active area of research aimed at reducing the reliance on hazardous materials.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly solvents such as water, ionic liquids, or supercritical fluids.

Catalytic Approaches: Designing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes exploring organocatalysts and earth-abundant metal catalysts to replace more toxic or expensive heavy metal catalysts.

These sustainable approaches aim to make the synthesis of compounds like 2-bromo-9-chloro-1-nonene not only more efficient but also more aligned with the principles of environmental stewardship.

Exploration of Photoredox and Electrochemical Catalysis in Halogenated Alkene Chemistry

Recent years have seen a surge of interest in photoredox and electrochemical catalysis as powerful tools for organic synthesis. nih.govnih.gov These methods offer unique advantages for the halogenation of alkenes, providing mild, efficient, and highly selective transformations that are often difficult to achieve with traditional methods.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a particularly useful and green alternative in organic synthesis. nih.govresearchgate.net

Mechanism: In a typical photoredox cycle, a photocatalyst (like a ruthenium or iridium complex) is excited by visible light, initiating a single-electron transfer (SET) process. nih.govbeilstein-journals.org This can generate halogen radicals from benign sources, which then add across the double bond of an alkene.

Advantages: These reactions proceed under exceptionally mild conditions, often at room temperature, and show excellent functional group tolerance. nih.govresearchgate.net They have been successfully applied to various halogenations, including chlorinations, brominations, and iodinations of aliphatic multiple bonds. nih.gov For example, photoredox-catalyzed atom transfer radical addition (ATRA) of haloalkanes to olefins has been demonstrated as a viable synthetic route. nih.gov

Electrochemical Catalysis: Electrochemistry offers a reagent-free method for driving redox reactions, using electrons as a "traceless" reagent. organic-chemistry.org

Mechanism: In an electrochemical setup, the alkene can be oxidized at the anode to form a radical cation intermediate, while a halide source is reduced at the cathode. organic-chemistry.orgresearchgate.net This allows for controlled dihalogenation or alkoxyhalogenation of a wide range of alkenes. organic-chemistry.orgrsc.org

Sustainability: This approach is inherently green, avoiding the need for chemical oxidants and reductants. organic-chemistry.org Recent advances have focused on paired electrolysis, where both the anodic and cathodic reactions contribute to the desired transformation, maximizing efficiency. rsc.org Studies have shown that electrochemical reduction can effectively dehalogenate halogenated alkanes and alkenes, highlighting the versatility of this technique. nih.govacs.org

The application of these advanced catalytic systems could provide novel and more efficient pathways for the synthesis and functionalization of this compound and other halogenated nonenes.

Advanced Applications in Chemical Biology and Drug Discovery

Halogen atoms are crucial components in modern medicinal chemistry and chemical biology. researchgate.net The incorporation of halogens into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov A significant number of drugs and clinical candidates are halogenated compounds. nih.govnih.gov

Halogen Bonding: Beyond simple steric and electronic effects, halogens (particularly bromine and iodine) can participate in a specific type of non-covalent interaction known as a halogen bond. nih.gov This interaction, where a covalently bound halogen acts as a Lewis acid, is increasingly recognized as a powerful tool for rational drug design, comparable in utility to the more familiar hydrogen bond. nih.gov It can enhance binding affinity and selectivity of a ligand for its protein target. nih.gov

Modulating Bioactivity: The strategic placement of halogens on a molecular scaffold can fine-tune its biological activity. researchgate.net Halogenation is a common strategy in the hit-to-lead and lead optimization phases of drug discovery. nih.gov For example, fluorine and chlorine are widely used substituents in medicinal chemistry to improve the therapeutic profile of drug candidates. researchgate.net In 2021 alone, 14 of the 50 new drugs approved by the FDA contained halogen atoms. dntb.gov.ua

The unique structure of this compound, with its vinyl bromide and terminal chloroalkyl functionalities, presents an intriguing scaffold. The differential reactivity of the C-Br and C-Cl bonds could be exploited for sequential modifications, making it a potentially valuable building block for creating libraries of complex molecules for screening in drug discovery programs. Its application could span various therapeutic areas where halogenated compounds have already shown promise, including anticancer, antiviral, and cardiovascular treatments. mdpi.com

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of continuous flow chemistry and high-throughput synthesis represents a paradigm shift in chemical manufacturing and discovery. These technologies offer significant advantages for handling halogenation reactions, which are often highly exothermic and use hazardous reagents. researchgate.netrsc.org

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters like temperature and mixing. rsc.org This dramatically improves the safety of performing highly reactive halogenations, even with reagents like elemental fluorine or chlorine. rsc.org Hazardous intermediates can be generated and consumed in-situ, avoiding the need for their isolation and storage. researchgate.net

Improved Efficiency and Selectivity: The precise control afforded by flow systems often leads to higher yields and better selectivity compared to traditional batch processes. rsc.org This is particularly beneficial for complex halogenations where multiple products can be formed.

Scalability and Automation: Flow chemistry enables seamless scaling from laboratory discovery to industrial production. researchgate.net When combined with automated high-throughput screening platforms, it allows for the rapid optimization of reaction conditions and the synthesis of large libraries of compounds for biological evaluation. Researchers have used flow setups to discover new reactions, such as methods for preparing homoallylic alcohols and for sp³–sp² cross-coupling reactions. rsc.org

Applying these methodologies to the synthesis of this compound and its derivatives could accelerate the discovery of new materials and bioactive molecules by enabling faster, safer, and more efficient production and screening.

Theoretical and Computational Advances in Predicting Halogenated Alkene Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. Theoretical and computational advances are providing unprecedented insights into the reactivity of halogenated alkenes, guiding experimental design and accelerating the discovery process.

Predicting Reaction Mechanisms and Outcomes: Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and transition states. rsc.org This allows chemists to understand the mechanisms of halogenation reactions, such as electrophilic addition to alkenes, and to predict the regioselectivity and stereoselectivity of these transformations. youtube.com

Quantitative Structure-Activity Relationships (QSAR): Computational models can correlate molecular descriptors (e.g., the energy of the lowest unoccupied molecular orbital, ELUMO) with experimentally observed reaction rates. nih.govacs.org Such QSAR models have been used to predict the degradation rates of halogenated alkanes and alkenes in electrochemical reduction processes. nih.gov

Enzymatic Halogenation Insights: Computational studies are also shedding light on the complex mechanisms of halogenase enzymes, which nature uses to selectively install halogen atoms onto organic substrates. nih.govresearchgate.net Understanding these enzymatic processes can inspire the design of new biomimetic catalysts for halogenation. researchgate.net

For a molecule like this compound, computational approaches could be used to predict its thermodynamic properties, model its reactivity in various chemical transformations, and understand its potential interactions with biological targets, thereby guiding its future development and application.

Data Tables

Table 1: Physicochemical Properties of this compound

This data is compiled from publicly available chemical supplier databases and may represent calculated or estimated values.

PropertyValue
CAS Number 148252-45-3 chemsrc.com
Molecular Formula C₉H₁₆BrCl chemsrc.com
Molecular Weight 239.58 g/mol chemsrc.com
Density 1.219 g/cm³ chemsrc.com
Boiling Point 257.444 °C at 760 mmHg chemsrc.com
Flash Point 145.633 °C chemsrc.com
LogP 4.47440 chemsrc.com
Refractive Index 1.481 chemsrc.com

Table 2: Overview of Emerging Synthetic Methodologies for Halogenated Alkenes

Methodology Key Features Potential Advantages for Halogenated Nonene Synthesis
Photoredox Catalysis Uses visible light to initiate reactions via single-electron transfer. beilstein-journals.org Mild reaction conditions, high functional group tolerance, use of benign reagents. nih.govresearchgate.net
Electrochemical Catalysis Uses electricity to drive redox reactions, avoiding chemical oxidants/reductants. organic-chemistry.org High atom economy, enhanced safety, sustainable and green process. organic-chemistry.orgrsc.org

| Flow Chemistry | Reactions are performed in continuous streams within microreactors. researchgate.net | Superior control over heat/mass transfer, improved safety for hazardous reactions, easy scalability. rsc.orgresearchgate.net |

Q & A

Basic: How can researchers optimize the synthesis of 2-Bromo-9-chloro-1-nonene to improve yield and purity?

Methodological Answer:
Optimization involves selecting halogenation reagents (e.g., N-bromosuccinimide for bromination) and controlling reaction parameters (temperature, solvent polarity). Purification via column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in non-polar solvents can enhance purity. Monitor reaction progress using TLC and confirm purity via GC or HPLC (>97% purity thresholds, as in similar bromo-chloro compounds) .

Advanced: What computational approaches are recommended for predicting thermodynamic properties (e.g., enthalpy, Gibbs energy) of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for halogenated alkenes. Basis sets like 6-311++G(d,p) account for electron correlation in Br/Cl substituents. Validate predictions against experimental calorimetry data and benchmark with Gaussian09 or ORCA software .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Use fume hoods for ventilation, nitrile gloves, and splash goggles. Avoid inhalation/contact; store at 0–6°C in amber glass vials to prevent photodegradation. Emergency protocols: rinse eyes with water for 15 minutes if exposed, and decontaminate spills with inert adsorbents (e.g., vermiculite) .

Advanced: How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:
Cross-validate using complementary techniques:

  • NMR: Compare 13C^{13}\text{C} DEPT-135 to distinguish CH2_2/CH3_3 groups. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
  • IR: Assign C-Br (550–600 cm1^{-1}) and C-Cl (700–750 cm1^{-1}) stretches via isotopic substitution or computational frequency calculations.
    Replicate analyses under standardized conditions to rule out solvent or concentration artifacts .

Basic: What analytical techniques are most effective for characterizing the purity of this compound?

Methodological Answer:

  • GC-MS: Quantify volatile impurities using a DB-5 column (30 m × 0.25 mm).
  • HPLC: Employ a C18 reverse-phase column with UV detection at 254 nm.
  • Elemental Analysis: Verify Br/Cl content (±0.3% tolerance) via combustion analysis .

Advanced: What are the challenges in elucidating reaction mechanisms involving this compound in cross-coupling reactions?

Methodological Answer:
Key challenges include:

  • Regioselectivity: Use 81Br^{81}\text{Br}-labeled analogs and kinetic isotope effects to trace bond cleavage.
  • Side Reactions: Monitor intermediates via in-situ FTIR or Raman spectroscopy.
  • Computational Modeling: Apply DFT to map potential energy surfaces for competing pathways (e.g., Suzuki vs. Heck mechanisms) .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:
Store in airtight, light-resistant containers under inert gas (N2_2/Ar) at 2–8°C. Avoid moisture by adding molecular sieves (3Å). Regularly test stability via NMR to detect hydrolysis or oxidation products .

Advanced: How can researchers design experiments to determine regioselectivity in electrophilic additions to this compound?

Methodological Answer:

  • Competitive Experiments: React with regioselective electrophiles (e.g., HBr vs. HCl) under identical conditions.
  • Computational Screening: Compare Fukui indices (DFT) to predict reactive sites.
  • Isotopic Labeling: Use 13C^{13}\text{C}-labeled substrates to track bond formation via NMR .

Basic: What are the primary health hazards associated with this compound exposure?

Methodological Answer:
Acute hazards include skin/eye irritation (GHS Category 2) and respiratory distress. Chronic exposure risks hepatotoxicity; implement biological monitoring (e.g., liver enzyme assays) for lab personnel. Emergency response: Administer oxygen if inhaled and seek immediate medical attention .

Advanced: What strategies mitigate discrepancies in reported catalytic efficiencies of this compound in organometallic reactions?

Methodological Answer:

  • Standardized Protocols: Control ligand-metal ratios (e.g., Pd:Ph3_3P = 1:4) and solvent polarity (THF vs. DMF).
  • In-situ Monitoring: Use UV-vis spectroscopy to track catalyst turnover.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare literature data, accounting for confounding variables like temperature gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.